Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate
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Description
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” is a compound with the molecular formula C15H12F2O3 and a molecular weight of 278.25 . It is an ortho-halogen-substituted methyl benzoate ester .
Chemical Reactions Analysis
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Analogues: Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate analogues have been synthesized, exhibiting marked regression of chemically induced skin papillomas in mice. The study describes versatile synthetic methods for these derivatives, with a focus on their biological activity and NMR spectral properties (Lovey & Pawson, 1981).
Crystal Structure and DFT Study
- Molecular and Crystallographic Analyses: The title compound, along with related compounds, has been examined through X-ray diffraction and density functional theory (DFT) studies. This research provides insights into the molecular structures, electrostatic potential, and physicochemical properties of these compounds (Huang et al., 2021).
Photophysical Properties and UV Stability
- Photoresponsive Behavior in Liquid Crystals: The photophysical properties, including spectral shifts and UV stability, of fluorinated liquid crystals related to methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate, have been explored. This research is significant for enhancing the UV stability of such molecules (Praveen & Ojha, 2012).
Molecular Ordering and Computational Analysis
- Computational Analysis of Molecular Ordering: Computational methods have been used to analyze the molecular ordering of mesogens related to methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate. This includes evaluating intermolecular interactions and molecular configurations, contributing to the understanding of mesophase nature (Ojha & Pisipati, 2003).
properties
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-12-6-10(5-11(16)8-12)9-3-4-13(14(17)7-9)15(18)20-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCLQYHKMSLIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742870 |
Source
|
Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate | |
CAS RN |
1365272-01-0 |
Source
|
Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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